

# Application Notes and Protocols: Live-Cell Imaging of Lysosomal Dynamics with DNL-201

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Compound of Interest					
Compound Name:	Dnl-201				
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## For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing live-cell imaging techniques to investigate the effects of **DNL-201**, a potent and selective Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitor, on lysosomal dynamics. **DNL-201** is a central nervous system (CNS) penetrating small molecule that has shown promise in restoring lysosomal function, making it a valuable tool for research in neurodegenerative diseases like Parkinson's Disease.[1][2]

Mutations in the LRRK2 gene are a significant genetic risk factor for Parkinson's disease, leading to increased kinase activity that impairs lysosomal function.[1][2][3] This impairment contributes to the accumulation of cellular waste and neurodegeneration.[1] **DNL-201** acts by inhibiting this kinase activity, thereby offering a potential therapeutic strategy to correct lysosomal dysfunction.[2]

Live-cell imaging is a powerful technique to visualize and quantify the dynamic processes within lysosomes in real-time. By combining live-cell imaging with **DNL-201** treatment, researchers can directly observe and measure changes in lysosomal morphology, trafficking, and function.

## **Data Presentation**



The following tables summarize key quantitative data from preclinical and clinical studies of **DNL-201**, demonstrating its target engagement and impact on lysosomal biomarkers.

Table 1: Preclinical Efficacy of DNL-201

Model System	Biomarker	Effect of DNL-201	l Reference	
Cellular Models	LRRK2 Kinase Activity	Inhibition	[1][2]	
Cellular Models	Phosphorylation of Reduction LRRK2 (pS935)		[2][4]	
Cellular Models	Phosphorylation of Rab10 (pT73)		[2][4]	
Primary Mouse Astrocytes	Lysosomal Function	Improved	[2]	
Fibroblasts from Gaucher Disease Patients	Lysosomal Function	Improved	[2]	
Rat Kidney and Brain Tissue	LRRK2 Activity	Dose-dependent inhibition	[5]	

Table 2: Clinical Trial Data for **DNL-201** in Healthy Volunteers and Parkinson's Disease Patients

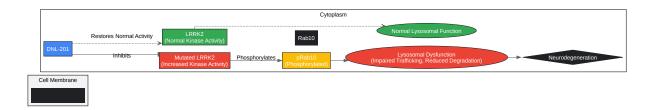


Study Phase	Participants	Dose	Key Findings	Reference
Phase 1	122 Healthy Volunteers	Single and multiple ascending doses (10 to 225 mg)	Generally well-tolerated. Dosedependent reduction in LRRK2 activity (75-82% median reduction at 80 and 100 mg twice daily). Reduced urinary bis(monoacylglycero)phosphate (BMP), a lysosomal function marker.	[2][5]
Phase 1b	28 Parkinson's Disease Patients	30 or 50 mg (three times daily) for 28 days	Generally well-tolerated. Dosedependent reduction of LRRK2 activity in whole blood (>85% median drop at the higher dose). Decrease in urinary BMP at the 50 mg dose.	[5]

## **Signaling Pathway and Experimental Workflow**

The following diagrams illustrate the signaling pathway affected by **DNL-201** and a general workflow for live-cell imaging experiments.

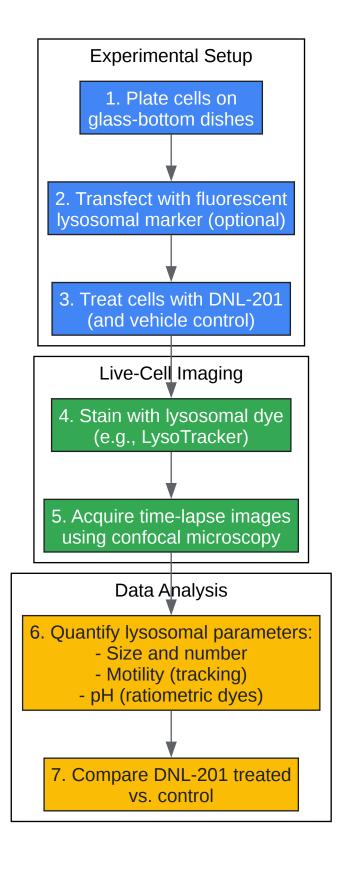




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**DNL-201** Mechanism of Action





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Live-Cell Imaging Experimental Workflow



## **Experimental Protocols**

The following protocols provide a general framework for assessing the effect of **DNL-201** on lysosomal dynamics using live-cell imaging. Optimization may be required for specific cell types and experimental goals.

# Protocol 1: General Live-Cell Imaging of Lysosomes with LysoTracker

This protocol describes the use of LysoTracker dyes to label and visualize acidic organelles, primarily lysosomes, in live cells.

#### Materials:

- · Cells of interest cultured on glass-bottom dishes or chamber slides
- Complete cell culture medium
- DNL-201 (and vehicle control, e.g., DMSO)
- LysoTracker dye (e.g., LysoTracker Red DND-99, LysoTracker Green DND-26)
- Live-cell imaging medium (e.g., phenol red-free DMEM)
- Confocal microscope with environmental chamber (37°C, 5% CO<sub>2</sub>)

#### Procedure:

- Cell Seeding: Seed cells on an appropriate imaging vessel and allow them to adhere and reach 50-70% confluency.
- DNL-201 Treatment: Treat cells with the desired concentration of DNL-201 or vehicle control
  for the appropriate duration. This should be determined based on prior dose-response
  experiments.
- LysoTracker Staining:



- Prepare a working solution of LysoTracker dye in pre-warmed complete cell culture medium. The optimal concentration should be determined empirically but is typically in the range of 50-100 nM.
- Remove the culture medium containing **DNL-201** and replace it with the LysoTrackercontaining medium.
- Incubate the cells at 37°C for 15-30 minutes.
- Washing: Gently wash the cells two to three times with pre-warmed live-cell imaging medium to remove excess dye and reduce background fluorescence.
- Imaging:
  - Add fresh, pre-warmed live-cell imaging medium to the cells.
  - Place the imaging dish on the microscope stage within the environmental chamber.
  - Acquire images using appropriate laser lines and emission filters for the chosen LysoTracker dye.
  - For dynamic studies, acquire time-lapse sequences. Use the lowest possible laser power and shortest exposure times to minimize phototoxicity.[7]

### **Protocol 2: Ratiometric Measurement of Lysosomal pH**

This protocol utilizes a ratiometric pH-sensitive dye, such as LysoSensor Yellow/Blue DND-160, to quantify changes in lysosomal pH following **DNL-201** treatment.

#### Materials:

- Cells of interest cultured on glass-bottom dishes
- Complete cell culture medium
- DNL-201 (and vehicle control)
- LysoSensor Yellow/Blue DND-160



- · Live-cell imaging medium
- Confocal microscope with dual-emission detection capabilities

#### Procedure:

- Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1.
- LysoSensor Staining:
  - Prepare a working solution of LysoSensor Yellow/Blue DND-160 in pre-warmed complete cell culture medium. A typical working concentration is 1-5 μM.[8]
  - Remove the culture medium and add the LysoSensor-containing medium to the cells.
  - Incubate at 37°C for 1-5 minutes.[8]
- Washing: Gently wash the cells twice with pre-warmed live-cell imaging medium.
- Imaging:
  - Add fresh, pre-warmed live-cell imaging medium.
  - Excite the dye at the appropriate wavelength (e.g., ~360 nm).
  - Simultaneously collect emission in two channels (e.g., blue ~450 nm and yellow ~540 nm).
  - Acquire images of both DNL-201-treated and control cells.
- Data Analysis:
  - Calculate the ratio of the fluorescence intensities of the two emission wavelengths for individual lysosomes.
  - Generate a calibration curve by incubating stained cells in buffers of known pH to correlate the fluorescence ratio to absolute pH values.
  - Compare the lysosomal pH in DNL-201-treated cells to control cells.



## **Concluding Remarks**

The combination of **DNL-201** treatment and live-cell imaging provides a powerful approach to dissect the role of LRRK2 in lysosomal biology and to evaluate the efficacy of LRRK2 inhibitors in restoring lysosomal function. The protocols and data presented here serve as a guide for researchers to design and execute experiments aimed at understanding the cellular mechanisms underlying Parkinson's disease and other neurodegenerative disorders.

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